2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- (5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone
Uniqueness
What sets 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C17H15ClFN5OS |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15ClFN5OS/c1-10-8-12(18)4-7-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-2-5-13(19)6-3-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
USOVAZZOYJZBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.